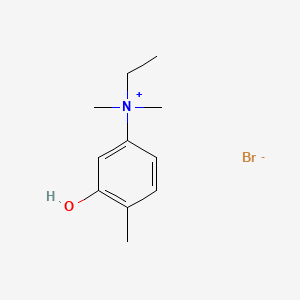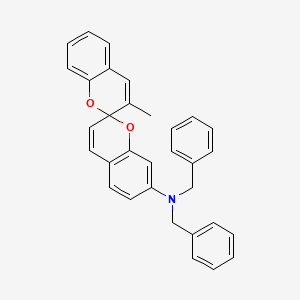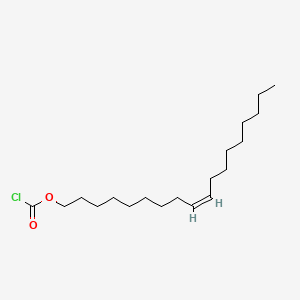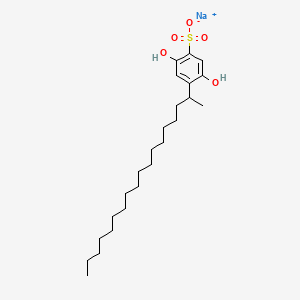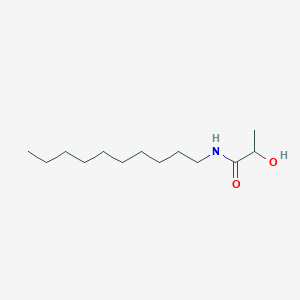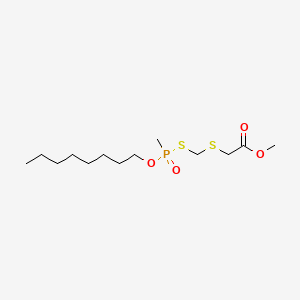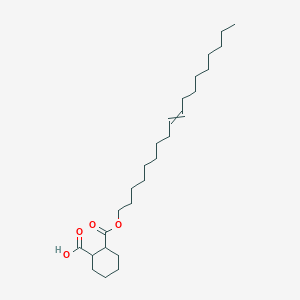
Einecs 262-223-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Silica, vitreous, is a form of silicon dioxide (SiO₂) and is commonly found in nature as quartz. It is widely used in various industries due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Silica, vitreous, can be synthesized through several methods, including:
Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of water and a catalyst. The resulting gel is then dried and heated to form vitreous silica.
Flame Hydrolysis: Silicon tetrachloride (SiCl₄) is vaporized and reacted with hydrogen and oxygen in a flame, producing silica particles that are then fused to form vitreous silica.
Chemical Vapor Deposition (CVD): Silicon-containing gases (e.g., silane, SiH₄) are decomposed at high temperatures to deposit a thin layer of silica on a substrate.
Industrial Production Methods
In industrial settings, vitreous silica is often produced using the flame hydrolysis method due to its efficiency and scalability. The process involves the continuous feeding of silicon tetrachloride into a hydrogen-oxygen flame, where it reacts to form silica particles. These particles are then collected and fused to form a solid vitreous silica product.
化学反应分析
Types of Reactions
Silica, vitreous, can undergo various chemical reactions, including:
Oxidation: Silica is generally resistant to oxidation due to its stable SiO₂ structure.
Reduction: Silica can be reduced to silicon in the presence of strong reducing agents, such as magnesium or aluminum, at high temperatures.
Substitution: Silica can react with certain chemicals to form substituted silicates. For example, it can react with sodium hydroxide to form sodium silicate.
Common Reagents and Conditions
Oxidation: Typically, no specific reagents are required as silica is already in its oxidized form.
Reduction: Strong reducing agents like magnesium or aluminum are used at high temperatures (above 1000°C).
Substitution: Sodium hydroxide (NaOH) is commonly used in aqueous solutions at elevated temperatures.
Major Products Formed
Reduction: Silicon (Si) and magnesium oxide (MgO) or aluminum oxide (Al₂O₃).
Substitution: Sodium silicate (Na₂SiO₃).
科学研究应用
Silica, vitreous, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography for separating and analyzing compounds.
Biology: Employed in the preparation of biosensors and as a substrate for cell culture.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
作用机制
The mechanism by which silica, vitreous, exerts its effects depends on its application. For example:
Catalysis: Silica acts as a support material, providing a large surface area for catalytic reactions.
Drug Delivery: Silica nanoparticles can encapsulate drugs and release them in a controlled manner.
Biosensors: Silica substrates can immobilize biomolecules, allowing for the detection of specific analytes.
相似化合物的比较
Similar Compounds
Quartz: Another form of silicon dioxide with a crystalline structure.
Fused Silica: Similar to vitreous silica but produced by melting high-purity quartz.
Silica Gel: Amorphous form of silicon dioxide used as a desiccant.
Uniqueness
Vitreous silica is unique due to its amorphous structure, which provides different physical and chemical properties compared to its crystalline counterparts. It has a higher thermal stability and lower thermal expansion, making it suitable for high-temperature applications.
属性
CAS 编号 |
60412-98-8 |
|---|---|
分子式 |
C26H46O4 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |
InChI 键 |
LWMJNFRARYGRPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


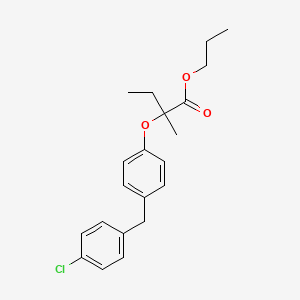
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
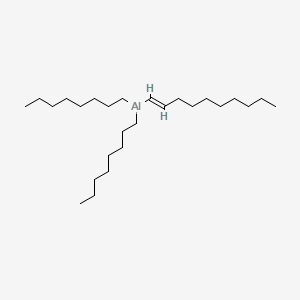
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
